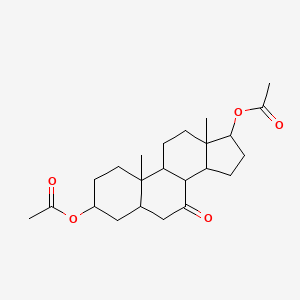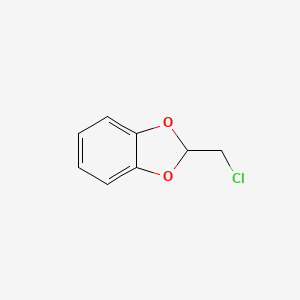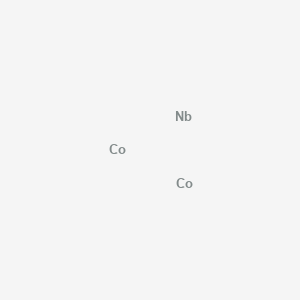
2,5-Bis(chloromethyl)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(chloromethyl)-1,4-dioxane is an organic compound with the molecular formula C6H10Cl2O2 It is a dioxane derivative where two chloromethyl groups are attached to the 2 and 5 positions of the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane typically involves the chloromethylation of 1,4-dioxane. One common method is the reaction of 1,4-dioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}_4\text{H}_8\text{O}_2 + 2 \text{CH}_2\text{O} + 2 \text{HCl} \rightarrow \text{C}6\text{H}{10}\text{Cl}_2\text{O}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(chloromethyl)-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azido-dioxane, thiol-dioxane, and alkoxy-dioxane derivatives.
Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include 2,5-dimethyl-1,4-dioxane.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(chloromethyl)-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties.
Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,5-Bis(chloromethyl)-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(chloromethyl)-p-xylene: Similar structure but with a benzene ring instead of a dioxane ring.
1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Another benzene derivative with chloromethyl groups.
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: A benzene derivative with methoxy groups.
Uniqueness
2,5-Bis(chloromethyl)-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical properties compared to benzene derivatives. The presence of oxygen atoms in the ring enhances its solubility in polar solvents and its reactivity towards nucleophiles.
Eigenschaften
CAS-Nummer |
21919-54-0 |
|---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
2,5-bis(chloromethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10Cl2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 |
InChI-Schlüssel |
WKIWNEKYNOOPRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(O1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


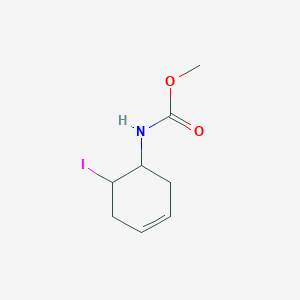
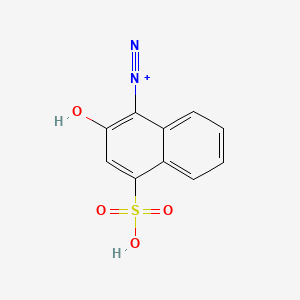

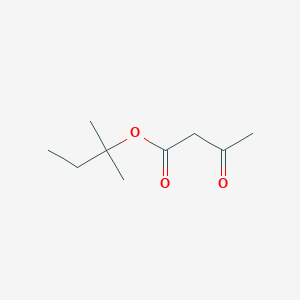




![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

